molecular formula C18H20N2O3S2 B2453514 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide CAS No. 2034564-26-4

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide

Cat. No.: B2453514
CAS No.: 2034564-26-4
M. Wt: 376.49
InChI Key: JHUOVPRMBOEUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a thiophene-containing side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-8-sulfonamide core, which can be synthesized through sulfonation of quinoline followed by amination. The thiophene-containing side chain can be introduced via a series of reactions including halogenation, Grignard reaction, and subsequent coupling with the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is unique due to the presence of both a quinoline ring and a thiophene-containing side chain. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-11-7-14(16-8-12-24-13-16)6-10-20-25(22,23)17-5-1-3-15-4-2-9-19-18(15)17/h1-5,8-9,12-14,20-21H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUOVPRMBOEUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.